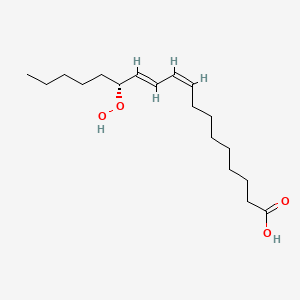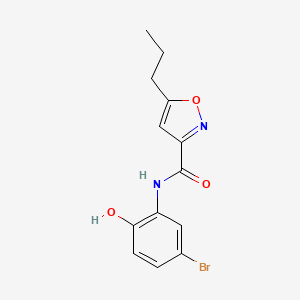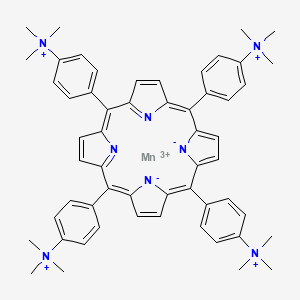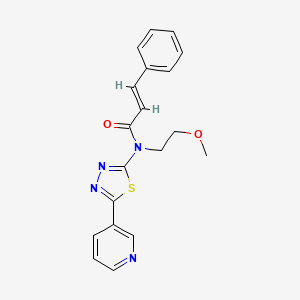
L4M7853TQH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L4M7853TQH is a lipid hydroperoxide derived from linoleic acid. It is a significant intermediate in various biochemical pathways, including the metabolism of fatty acids and the formation of signaling molecules. This compound plays a crucial role in biological systems, particularly in the context of oxidative stress and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
L4M7853TQH can be synthesized through the enzymatic oxidation of linoleic acid. Enzymes such as lipoxygenases catalyze the addition of oxygen to linoleic acid, resulting in the formation of hydroperoxides . The reaction conditions typically involve the use of specific enzymes, controlled temperature, and pH to optimize the yield and selectivity of the desired hydroperoxide.
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, utilizing microbial or plant-based systems to produce the compound in large quantities. These methods leverage the natural enzymatic pathways present in organisms such as soybeans, Pseudomonas aeruginosa, and Burkholderia thailandensis .
Chemical Reactions Analysis
Types of Reactions
L4M7853TQH undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form more reactive species.
Reduction: The hydroperoxide can be reduced to its corresponding alcohol, 13-hydroxyoctadecadienoic acid.
Decomposition: Under certain conditions, the hydroperoxide can decompose to form aldehydes and other reactive oxygen species.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like hydrogen peroxide for further oxidation. The reactions are typically carried out under controlled temperature and pH to ensure the stability of the compound and the desired reaction outcome .
Major Products Formed
The major products formed from these reactions include 13-hydroxyoctadecadienoic acid, aldehydes, and various reactive oxygen species. These products are significant in biological systems, contributing to signaling pathways and oxidative stress responses .
Scientific Research Applications
L4M7853TQH has diverse applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and the formation of reactive oxygen species.
Biology: The compound is studied for its role in cell signaling, particularly in the context of inflammation and oxidative stress.
Medicine: Research explores its potential as a biomarker for oxidative stress-related diseases and its involvement in inflammatory pathways.
Mechanism of Action
The mechanism of action of L4M7853TQH involves its interaction with cellular components, leading to the formation of reactive oxygen species and signaling molecules. The compound targets various molecular pathways, including those involved in inflammation and oxidative stress responses. It acts as a substrate for enzymes such as lipoxygenases and peroxidases, which catalyze its conversion to other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
13-hydroxyoctadecadienoic acid (13-HODE): A reduced form of the hydroperoxide, involved in similar biological pathways.
9-hydroxyoctadecadienoic acid (9-HODE): Another hydroxylated derivative of linoleic acid with overlapping biological activities.
13-hydroperoxyoctadecatrienoic acid: A related hydroperoxide with an additional double bond, involved in different but related biochemical pathways.
Uniqueness
L4M7853TQH is unique due to its specific stereochemistry and the presence of the hydroperoxide group, which makes it highly reactive and significant in oxidative stress and signaling pathways. Its distinct structure allows it to participate in unique biochemical reactions and pathways compared to its similar compounds .
Properties
Molecular Formula |
C18H32O4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(9Z,11E,13R)-13-hydroperoxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7-,15-12+/t17-/m1/s1 |
InChI Key |
JDSRHVWSAMTSSN-PIHGWCCBSA-N |
SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)OO |
Isomeric SMILES |
CCCCC[C@H](/C=C/C=C\CCCCCCCC(=O)O)OO |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)OO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-fluorophenyl)methyl]-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1238935.png)

![2-[3-(3-methoxyphenyl)-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1238937.png)

![1-methyl-4-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexa-1,3-diene](/img/structure/B1238943.png)
![[(Z)-pyridin-2-ylmethylideneamino]thiourea](/img/structure/B1238944.png)
![[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1238946.png)

![(12R,13R,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B1238949.png)
![methyl (Z)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B1238950.png)


![(1R,2R,9R,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B1238955.png)
